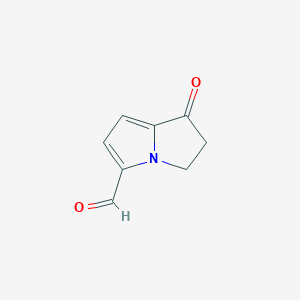
1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde is a heterocyclic compound that features a bicyclic structure with a nitrogen atom at the ring junction. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde can be synthesized through a one-pot reaction involving the cycloaddition of azomethine ylides with dialkyl acetylenedicarboxylates in alcohols. Azomethine ylides are prepared in situ from proline and ninhydrin . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug.
Licofelone: Another pyrrolizine derivative with anti-inflammatory and analgesic properties.
Uniqueness: 1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Unlike other pyrrolizine derivatives, it possesses an aldehyde group that allows for diverse chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
7-oxo-5,6-dihydropyrrolizine-3-carbaldehyde |
InChI |
InChI=1S/C8H7NO2/c10-5-6-1-2-7-8(11)3-4-9(6)7/h1-2,5H,3-4H2 |
Clave InChI |
AKFYZJKSKIFJJT-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC=C2C1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




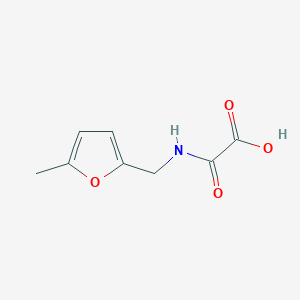
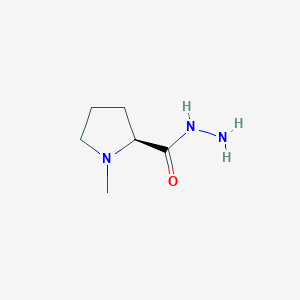

![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
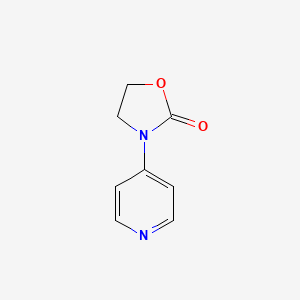

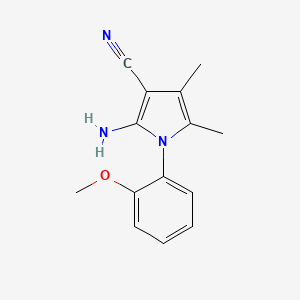
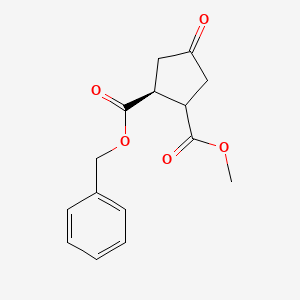
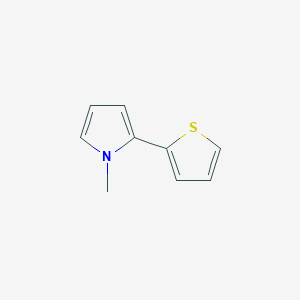
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
